molecular formula C14H21NO B5801295 N-(2,4-dimethylpentan-3-yl)benzamide

N-(2,4-dimethylpentan-3-yl)benzamide

Cat. No.: B5801295
M. Wt: 219.32 g/mol
InChI Key: DNWOYGGIOZNPCX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by the presence of a benzamide group attached to a 2,4-dimethylpentan-3-yl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2,4-dimethylpentan-3-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of solid acid catalysts, such as diatomite earth immobilized with ionic liquids and zirconium chloride, under ultrasonic irradiation. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylpentan-3-yl)-methylbenzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

N-(2,4-dimethylpentan-3-yl)benzamide is unique due to its specific side chain, which imparts distinct physicochemical properties and biological activities. Compared to other benzamides, it may exhibit enhanced flavoring properties and a more pronounced physiological cooling effect .

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-10(2)13(11(3)4)15-14(16)12-8-6-5-7-9-12/h5-11,13H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWOYGGIOZNPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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